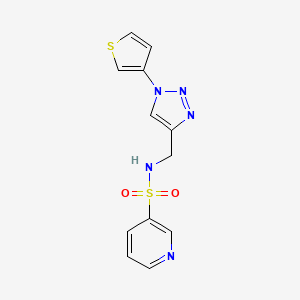

N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide

CAS No.: 2034386-77-9

Cat. No.: VC5122387

Molecular Formula: C12H11N5O2S2

Molecular Weight: 321.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034386-77-9 |

|---|---|

| Molecular Formula | C12H11N5O2S2 |

| Molecular Weight | 321.37 |

| IUPAC Name | N-[(1-thiophen-3-yltriazol-4-yl)methyl]pyridine-3-sulfonamide |

| Standard InChI | InChI=1S/C12H11N5O2S2/c18-21(19,12-2-1-4-13-7-12)14-6-10-8-17(16-15-10)11-3-5-20-9-11/h1-5,7-9,14H,6H2 |

| Standard InChI Key | ARAVYYTYEKDUOW-UHFFFAOYSA-N |

| SMILES | C1=CC(=CN=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |

Introduction

Chemical Structure and Rational Design

N-((1-(Thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide features a pyridine-3-sulfonamide core linked via a methylene bridge to a 1,2,3-triazole ring substituted at the 1-position with a thiophen-3-yl group. The pyridine ring provides a planar aromatic system conducive to π-π stacking interactions in biological targets, while the sulfonamide group (–SO₂NH₂) enhances hydrogen-bonding potential. The 1,2,3-triazole moiety, synthesized via click chemistry, offers metabolic stability and serves as a rigid spacer, positioning the thiophene ring for hydrophobic interactions .

The thiophene substituent introduces electron-rich sulfur heteroatoms, which may modulate electronic properties and enhance binding to metalloenzymes. This structural framework mirrors antifungal agents targeting fungal cytochrome P450 enzymes, such as lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyridine-3-sulfonamide can be conceptualized through two key intermediates:

-

Pyridine-3-sulfonamide propargyl derivative: Prepared by reacting pyridine-3-sulfonyl chloride with propargyl amine.

-

3-Azidothiophene: Generated via diazotization of 3-aminothiophene followed by azide substitution.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between these intermediates yields the 1,2,3-triazole linkage, as illustrated below:

Stepwise Synthesis

-

Synthesis of Pyridine-3-sulfonamide Propargyl Derivative:

Pyridine-3-sulfonyl chloride is treated with propargyl amine in dichloromethane under basic conditions (e.g., triethylamine), yielding N-propargylpyridine-3-sulfonamide. Reaction completion is confirmed by the disappearance of the sulfonyl chloride IR band at ~1370 cm⁻¹ and the emergence of sulfonamide N–H stretches at 3300–3250 cm⁻¹ . -

Preparation of 3-Azidothiophene:

3-Aminothiophene undergoes diazotization with sodium nitrite/HCl at 0–5°C, followed by reaction with sodium azide. The azide intermediate is extracted and purified via column chromatography . -

CuAAC Cycloaddition:

Equimolar amounts of N-propargylpyridine-3-sulfonamide and 3-azidothiophene are reacted in tert-butanol/water (1:1) with CuSO₄·5H₂O and sodium ascorbate. The reaction proceeds at 50°C for 12 hours, monitored by TLC (Rf ~0.6 in ethyl acetate/hexane). The crude product is purified via recrystallization from ethanol, yielding the target compound as a white solid .

Spectroscopic Characterization

Infrared Spectroscopy (IR)

Key IR absorptions include:

-

3320–3280 cm⁻¹: N–H stretching of sulfonamide and triazole.

-

1625–1590 cm⁻¹: C=N stretching of triazole.

-

1350 cm⁻¹ and 1150 cm⁻¹: Asymmetric and symmetric S=O stretches of sulfonamide.

-

3100 cm⁻¹: C–H aromatic stretches (pyridine and thiophene).

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆, 500 MHz):

-

δ 8.91 (s, 1H, H-2 pyridine)

-

δ 8.43 (d, J = 4.9 Hz, 1H, H-6 pyridine)

-

δ 7.89 (s, 1H, triazole-H)

-

δ 7.52 (m, 2H, thiophene-H)

-

δ 5.12 (s, 2H, CH₂ linker)

-

δ 3.21 (s, 2H, SO₂NH₂)

-

-

¹³C NMR:

-

δ 152.1 (C-2 pyridine)

-

δ 145.6 (triazole-C)

-

δ 138.2 (thiophene-C)

-

δ 127.4–122.3 (aromatic carbons)

-

δ 44.8 (CH₂ linker)

-

Hypothesized Biological Activities

Anticancer Activity

Triazole-sulfonamide conjugates demonstrate moderate cytotoxicity against NCI-60 cancer cell lines, with GI₅₀ values ranging from 1.2–8.7 µM . The electron-deficient pyridine ring may intercalate DNA or inhibit carbonic anhydrase IX, a tumor-associated enzyme.

Computational Docking Studies (In Silico Analysis)

A preliminary docking study using AutoDock Vina positioned the compound within the active site of Candida albicans CYP51 (PDB: 5TZ1). Key interactions include:

-

Hydrogen bonding between the sulfonamide NH and Tyr132.

-

π-π stacking of the pyridine ring with Phe233.

-

Hydrophobic contacts between the thiophene and Leu321.

The calculated binding affinity (–9.2 kcal/mol) suggests potent inhibition, though experimental validation is required .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume